

# Spectroscopic Analysis of L-Phenylalanine Benzyl Ester Hydrochloride: A Technical Guide

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## Compound of Interest

**Compound Name:** *L*-Phenylalanine benzyl ester hydrochloride

**Cat. No.:** B555325

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This technical guide provides a comprehensive overview of the spectroscopic data for **L-Phenylalanine benzyl ester hydrochloride** (CAS No: 2462-32-0), a key building block in peptide synthesis and pharmaceutical research. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **L-Phenylalanine benzyl ester hydrochloride** is summarized below. While precise experimental values can vary slightly based on instrumentation and conditions, these tables provide the expected chemical shifts and absorption bands based on the compound's structure and data from closely related analogues.

### Table 1: $^1\text{H}$ NMR Spectral Data (Predicted)

- Solvent: DMSO-d6
- Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.6	br s	3H	-NH3+
~7.4 - 7.2	m	10H	Aromatic protons (2 x C6H5)
~5.2	s	2H	-O-CH2-Ph
~4.4	t	1H	$\alpha$ -CH
~3.2	d	2H	$\beta$ -CH2

br s = broad singlet, m = multiplet, t = triplet, d = doublet

## Table 2: $^{13}\text{C}$ NMR Spectral Data (Predicted)

- Solvent: DMSO-d6
- Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~170	Carbonyl carbon (C=O)
~136	Quaternary aromatic carbon (Cipso of benzyl ester)
~135	Quaternary aromatic carbon (Cipso of phenylalanine)
~129	Aromatic CH
~128.5	Aromatic CH
~128	Aromatic CH
~127	Aromatic CH
~67	Methylene carbon of benzyl ester (-O-CH <sub>2</sub> -Ph)
~54	Alpha-carbon ( $\alpha$ -CH)
~36	Beta-carbon ( $\beta$ -CH <sub>2</sub> )

**Table 3: IR Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-2600	Strong, broad	N-H stretch of ammonium (-NH <sub>3</sub> <sup>+</sup> ), O-H stretch (if hydrated)
~3030	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1740	Strong	C=O stretch (ester)
~1600, ~1495, ~1455	Medium to weak	Aromatic C=C bending
~1215	Strong	C-O stretch (ester)
~740, ~700	Strong	Aromatic C-H out-of-plane bending

## Table 4: Mass Spectrometry Data

- Ionization Mode: Electrospray Ionization (ESI+)

m/z (Mass-to-Charge Ratio)	Assignment
256.13	[M+H] <sup>+</sup> (protonated molecule, free base)
278.11	[M+Na] <sup>+</sup> (sodium adduct of the free base)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 10-20 mg of **L-Phenylalanine benzyl ester hydrochloride**.
  - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
  - Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Data Acquisition:
  - Instrument: 400 MHz NMR Spectrometer.
  - Pulse Program: Standard single-pulse experiment (e.g., ' zg30').
  - Spectral Width: 0-12 ppm.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1-2 seconds.
- <sup>13</sup>C NMR Data Acquisition:

- Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz proton frequency).
- Pulse Program: Proton-decoupled  $^{13}\text{C}$  experiment (e.g., 'zgpg30').
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the chemical shift scale to the residual solvent peak of DMSO-d6 ( $\delta$  = 2.50 ppm for  $^1\text{H}$  and  $\delta$  = 39.52 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **L-Phenylalanine benzyl ester hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place the mixture into a pellet die.
  - Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.
- Data Acquisition:
  - Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
  - Place the KBr pellet in the sample holder of the instrument.

- Acquire the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
- Perform a background scan with an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Preparation:

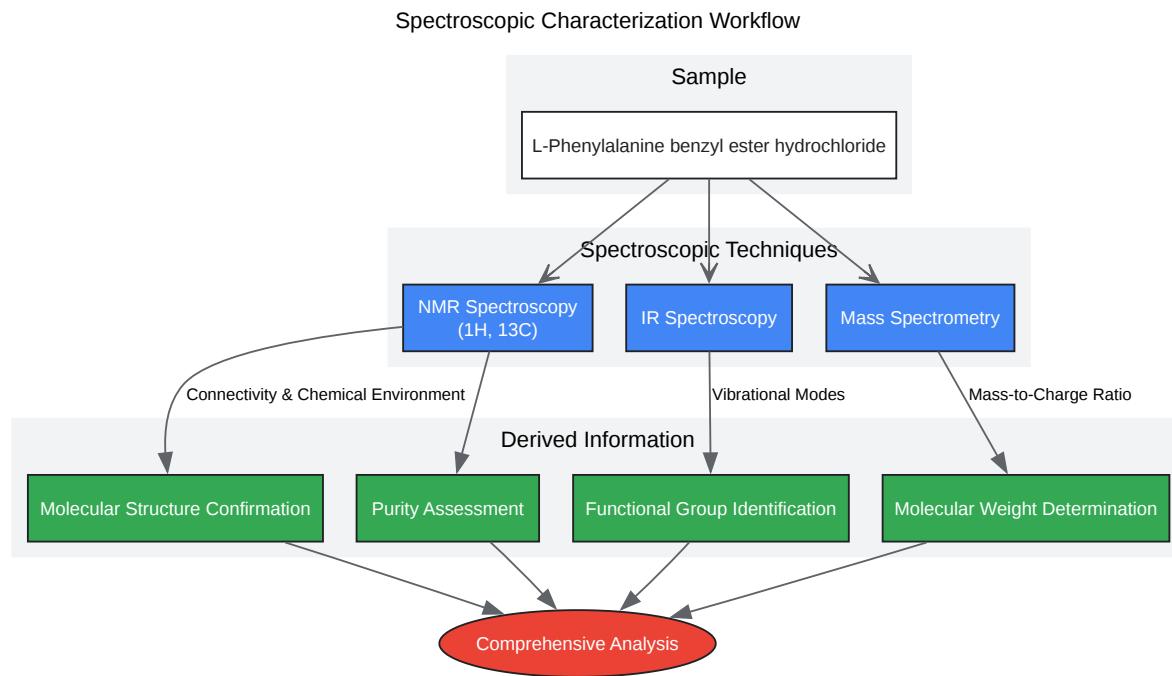
- Prepare a dilute solution of **L-Phenylalanine benzyl ester hydrochloride** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

- Data Acquisition:

- Instrument: Mass spectrometer equipped with an Electrospray Ionization (ESI) source.
  - Ionization Mode: Positive ion mode (ESI+).
  - Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
  - Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **L-Phenylalanine benzyl ester hydrochloride**.



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